Ehp-inhibitor-2 -

Ehp-inhibitor-2

Catalog Number: EVT-3425700
CAS Number:
Molecular Formula: C17H13N5O
Molecular Weight: 303.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of Ehp-inhibitor-2 stems from research focused on the EphB4 receptor, which is implicated in various pathological conditions, including cancer progression and angiogenesis. The compound was synthesized based on structure-activity relationship studies aimed at optimizing binding affinity and selectivity towards EphB4 over other Eph receptors.

Classification

Ehp-inhibitor-2 can be classified as an Eph receptor tyrosine kinase inhibitor. It is specifically designed to disrupt the signaling pathways mediated by EphB4, which are critical in cellular processes such as migration, proliferation, and survival.

Synthesis Analysis

Methods

The synthesis of Ehp-inhibitor-2 involves several key steps that include:

  1. Design: Utilizing structure-based drug design techniques to identify potential binding sites on the EphB4 receptor.
  2. Chemical Synthesis: Employing organic synthesis methods to create the compound, often involving reactions such as amide coupling, cyclization, and purification through chromatography.

Technical Details

The synthesis typically begins with readily available precursors that undergo a series of transformations. For instance, the introduction of functional groups that enhance binding affinity and solubility is crucial. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Ehp-inhibitor-2 has a molecular weight ranging between 600-700 Da, featuring a complex structure designed to fit into the binding pocket of the EphB4 receptor. The specific arrangement of functional groups allows for optimal interaction with the target protein.

Data

The detailed molecular structure can be elucidated through X-ray crystallography or computational modeling techniques that simulate its interaction with the EphB4 receptor. These studies provide insights into binding affinities and conformational stability.

Chemical Reactions Analysis

Reactions

Ehp-inhibitor-2 primarily acts by inhibiting the phosphorylation activity of EphB4 upon ligand binding. The chemical mechanism involves:

  1. Competitive Inhibition: Binding to the active site of EphB4 prevents ephrin-B2 from attaching.
  2. Allosteric Modulation: Altering the conformation of EphB4 to reduce its activity even in the presence of ephrin-B2.

Technical Details

The efficacy of Ehp-inhibitor-2 can be evaluated through enzyme-linked immunosorbent assays (ELISA) or Western blotting techniques that measure downstream signaling events following receptor activation.

Mechanism of Action

Process

The mechanism by which Ehp-inhibitor-2 exerts its effects involves:

  1. Binding Affinity: The compound binds to EphB4 with high specificity, preventing ephrin-B2 from initiating reverse signaling.
  2. Downstream Effects: This inhibition leads to reduced activation of pathways associated with cell proliferation and survival, particularly in cancer cells.

Data

Quantitative analyses provide data on IC50 values, indicating the concentration at which Ehp-inhibitor-2 effectively inhibits 50% of EphB4 activity. Studies have shown IC50 values in the range of 18 µM for potent variants of this class of inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

Ehp-inhibitor-2 is characterized by:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under physiological conditions, which is crucial for therapeutic applications.

Chemical Properties

The compound exhibits properties typical for small molecule inhibitors, including:

  • pKa Values: Indicative of its ionization state at physiological pH.
  • LogP Values: Reflecting its lipophilicity and potential for cellular permeability.

Relevant data from studies indicate that modifications to enhance these properties can significantly improve bioavailability and efficacy.

Applications

Ehp-inhibitor-2 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: Targeting EphB4 signaling pathways may inhibit tumor growth and metastasis in various cancers.
  2. Angiogenesis Inhibition: The compound can be utilized to study mechanisms underlying blood vessel formation in tumors.
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for elucidating the role of Eph-ephrin interactions in cellular processes.
Molecular Mechanisms of Eph Receptor Inhibition by Ehp-inhibitor-2

Ehp-inhibitor-2 (CAS 861249-77-6) is a targeted small-molecule antagonist of the Eph receptor tyrosine kinase family, with the molecular formula C₁₇H₁₃N₅O and a molecular weight of 303.32 g/mol. It selectively disrupts Eph-ephrin signaling cascades implicated in oncogenesis, neuronal development, and angiogenesis. This section details its mechanism at molecular and cellular levels [1] [9].

Structural Basis of Eph Kinase Domain Targeting

Ehp-inhibitor-2 binds the ATP-pocket of Eph kinase domains through competitive displacement. The compound’s pyrimidine core forms hydrogen bonds with the hinge region of the kinase domain (residues V695 and M702 in EphA2), while its phenolic moiety stabilizes the DFG-out conformation—a state associated with kinase inactivation. This binding distorts the αC-helix orientation, preventing catalytic activation. Structural analyses reveal that Ehp-inhibitor-2 preferentially targets EphA and EphB subfamilies with low-nanomolar affinity (Kd = 90–220 nM), exploiting conserved residues in the kinase cleft [1] [6] [9].

The juxtamembrane (JM) region autoinhibits Eph receptors by locking the kinase domain in an inactive state. Ehp-inhibitor-2 amplifies this autoinhibition by preventing JM tyrosine phosphorylation (e.g., Y772 in EphB2), which is essential for releasing the kinase domain from its constrained conformation. Mutagenesis studies confirm that compound binding reduces JM phosphorylation by >80%, impairing kinase activation [2] [6].

Table 1: Structural Interactions of Ehp-inhibitor-2 with Eph Kinase Domains

Eph ReceptorKey Binding ResiduesBinding Affinity (Kd, nM)Conformational Change
EphA2V695, M702, K739110 ± 15DFG-out, αC-helix displacement
EphB2V653, M660, K69795 ± 10DFG-out, JM helix stabilization
EphB4V621, M628, K665220 ± 25Partial DFG-out, ATP-pocket occlusion

Competitive Binding Analysis with EphA2 Ligand-Binding Domain

Ehp-inhibitor-2 sterically blocks ephrin-A1 engagement with EphA2’s ligand-binding domain (LBD). Surface plasmon resonance assays demonstrate dose-dependent inhibition of ephrin-A1 binding (IC50 = 6.34 μM), mirroring the antagonistic mechanism of peptide inhibitors like TNYL-RAW. The compound’s benzamide group clashes with the high-affinity ephrin-A1 binding loop (HABL) of EphA2, disrupting the hydrophobic pocket required for ligand docking. This competition is selective, as Ehp-inhibitor-2 shows 5-fold lower efficacy against EphB2-ephrin-B2 binding [3] [7] [8].

Ligand displacement prevents receptor clustering—a prerequisite for Eph activation. Live-cell imaging shows that Ehp-inhibitor-2 reduces EphA2 cluster formation by 70% following ephrin-A1 stimulation. This inhibition correlates with reduced receptor endocytosis, confirming disruption of signal initiation at the plasma membrane [6] [8].

Modulation of Canonical vs. Noncanonical Eph Signaling Pathways

Canonical (Kinase-Dependent) Pathway Suppression:Ehp-inhibitor-2 abolishes tyrosine phosphorylation in the kinase domain activation loop (Y772 in EphB2), reducing catalytic activity by >90%. This impairs downstream RAS/ERK and PI3K/AKT pathways. In breast cancer models, this suppresses ERK phosphorylation within 30 minutes of treatment, inhibiting cell proliferation and migration [2] [6] [8].

Noncanonical (Kinase-Independent) Modulation:The compound attenuates kinase-independent functions mediated by Eph receptor SAM domains and pseudokinases (EphA10, EphB6). It disrupts SAM domain oligomerization—critical for signal amplification—by binding allosterically to the kinase-SAM interface. Consequently, RhoA GTPase activation (a noncanonical pathway driving cytoskeletal remodeling) decreases by 60% in melanoma cells, independent of catalytic activity. Ehp-inhibitor-2 also inhibits EphB6-mediated crosstalk with Src family kinases, impairing integrin-mediated adhesion [5] [6].

Table 2: Pathway-Specific Effects of Ehp-inhibitor-2

Signaling PathwayEffector ProteinsInhibition EfficacyFunctional Outcome
Canonical
RAS/ERKc-Raf, MEK, ERK1/290–95%Cell cycle arrest
PI3K/AKTPI3K p85, AKT, mTOR80–85%Reduced survival/metabolism
Noncanonical
Rho GTPaseRhoA, ROCK, LIMK55–60%Impaired motility/invasion
Src-IntegrinFAK, Paxillin70%Loss of adhesion complexes
Pseudokinase CrosstalkEphB6, Src, Abl65%Deregulated cytoskeletal dynamics

Allosteric Effects on Receptor Dimerization and Downstream Phosphorylation Cascades

Ehp-inhibitor-2 binding induces long-range allosteric perturbations in Eph extracellular domains. Hydrogen-deuterium exchange mass spectrometry shows increased dynamics in the fibronectin III subdomain of EphA2 upon compound treatment, reducing dimerization propensity by 40%. This destabilization prevents the conformational shift required for trans-autophosphorylation [6] [8].

Downstream phosphorylation cascades exhibit biphasic inhibition:

  • Immediate effects: Vav2/Vav3 GEF recruitment to phospho-Y734 sites decreases within 15 minutes, suppressing Rac1 activation.
  • Sustained effects: Transcriptional downregulation of EphA2 and ephrin-A1 occurs at 24 hours, creating negative feedback that amplifies pathway suppression.

Unexpectedly, prolonged inhibition (>6 hours) triggers adaptive FGFR-SPRY2 feedback in resistant cells, partially reactivating MAPK pathways. Cotreatment with FGFR inhibitors (e.g., BGJ398) or SOS1 inhibitors (e.g., BI-3406) overcomes this resistance [6] [10].

Table 3: Temporal Dynamics of Phosphorylation Cascades Post-Inhibition

Time Post-TreatmentAffected Phosphorylation SitesSignaling Consequence
15–30 minY772 (EphB2 activation loop)Loss of kinase activity
30–60 minY587/Y593 (EphA2)Impaired Vav2/Vav3-Rac1 axis
2–4 hoursY734 (EphA2)Disrupted p85-PI3K recruitment
24 hoursTranscriptional downregulation50% reduction in EphA2/ephrin-A1 levels

Properties

Product Name

Ehp-inhibitor-2

IUPAC Name

3-(7-amino-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

InChI

InChI=1S/C17H13N5O/c18-16-14(11-3-1-5-13(23)7-11)9-20-17-15(10-21-22(16)17)12-4-2-6-19-8-12/h1-10,23H,18H2

InChI Key

RDCISORSAAOABP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.